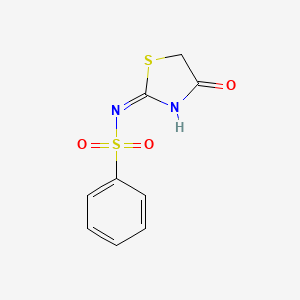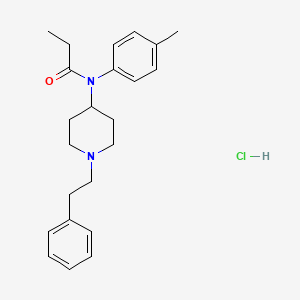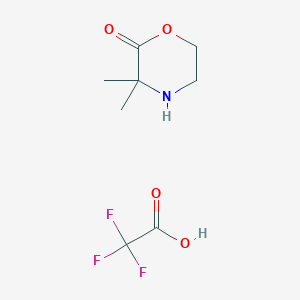
3,3-Dimethylmorpholin-2-one, trifluoroacetic acid
Overview
Description
Scientific Research Applications
Organocatalytic Reactions
Organocatalytic reactions have seen significant advancements with the use of morpholine trifluoroacetic acid salt as an efficient catalyst. For instance, the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes has been achieved using simple and readily available morpholine trifluoroacetic acid salt. This oxidative dehydrogenative reaction is highlighted for its simplicity and practicality, marking a significant contribution to the field of organic synthesis (Shi-Kai Xiang et al., 2011).
Synthesis of Trifluoromethylated Compounds
Trifluoroacetic acid (TFA) serves as an inexpensive and readily available CF3 source in the synthesis of 2-trifluoromethylquinazolin-4(3 H)-ones. A novel one-pot sequential cascade method demonstrates TFA's role in promoting synthesis efficiency and versatility, which is especially relevant in the pharmaceutical and agrochemical industries (S. Almeida et al., 2018).
Macrocyclic Synthesis
TFA is instrumental in the synthesis of macrocycles derived from substituted triazines. The spontaneous dimerization of a triazine ring derivatized with morpholine under acid-catalyzed deprotection showcases the compound's utility in creating complex chemical structures, with potential applications in material science and drug delivery systems (A. Yepremyan et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, TFA has been evaluated for its role as an ion-pair reagent in the separation of small ionizable molecules by reversed-phase liquid chromatography (RPLC). It effectively stabilizes mobile phase pH and controls retention and selectivity in the separation of small ionizable solutes, underscoring its importance in the analytical characterization of pharmaceuticals and other compounds (B. Cai & Jianwei Li, 1999).
properties
IUPAC Name |
3,3-dimethylmorpholin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-6(2)5(8)9-4-3-7-6;3-2(4,5)1(6)7/h7H,3-4H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAVAKKFGIIKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OCCN1)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylmorpholin-2-one, trifluoroacetic acid | |
CAS RN |
1820716-74-2 | |
| Record name | 2-Morpholinone, 3,3-dimethyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethylmorpholin-2-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



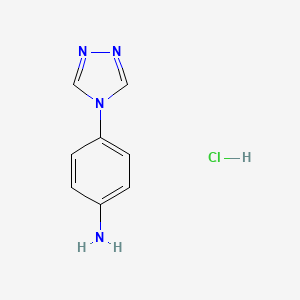
![3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1653321.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride](/img/structure/B1653323.png)

![9-Amino-5-azaspiro[3.5]nonan-6-one](/img/structure/B1653326.png)
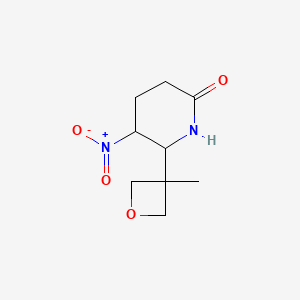
![1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1653331.png)
![2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1653333.png)

